2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide
Overview
Description
“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C23H24BrO2P . It has a molecular weight of 443.32 g/mol . This compound is used as a reactant for Wittig olefination .
Synthesis Analysis
The synthesis of “(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” involves the generation of the ‘nonstabilized’ ylide (1,3-dioxolan-2-ylmethylene)triphenylphosphorane for Wittig alkenation .
Molecular Structure Analysis
The molecular structure of “(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” can be represented by the SMILES string [Br-].C1COC(CCP+(c3ccccc3)c4ccccc4)O1 .
Chemical Reactions Analysis
“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is used as a reactant for Wittig olefination . It is also used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity and in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Applications
Building Blocks for Macrocycle Synthesis : This compound has been utilized as a key building block in the synthesis of macrocyclic moieties, particularly in the construction of the cytochalasins A, B, and F, as well as deoxaphomin, proxiphomin, and protophomin (Wallach et al., 1984).
Wittig Reaction in Vinylogation : It plays a significant role in the Wittig-type reaction, effectively transforming aldehydes into allylic dioxolanes. This application is crucial in synthesizing various organic compounds, particularly in the field of aromatic aldehydes (Daubresse et al., 1998).
Corrosion Inhibition Research : The compound has been studied for its potential as a corrosion inhibitor. Research in this area focuses on understanding the relationship between its structure and corrosion inhibition efficiency, particularly for metals like zinc (Xia Ming, 2003).
Synthetic Chemistry : It's used in various synthetic chemistry applications, such as the efficient preparation of specific retinal derivatives and the study of nucleophilic substitution in glycerol derivatives (Dawadi et al., 2011; Aneja & Davies, 1974).
Biological and Pharmacological Research
- Antitumor Properties : Some derivatives of this compound have shown significant antitumor activity, particularly in models like P-388 lymphocytic leukemia. This highlights its potential utility in developing new antitumor agents (Dubois et al., 1978).
Safety and Hazards
Future Directions
“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” finds applications as a reactant for Wittig olefination . It is used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity . It is also used in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake . These applications suggest potential future directions in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It has been used in the preparation of ligands for histamine receptor binding with h3/h4 subtype selectivity . This suggests that histamine receptors could be potential targets.
Mode of Action
It is known to be a reactant for Wittig olefination , a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Biochemical Pathways
The compound has been used in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake . This suggests that it may affect the biochemical pathways involving these two enzymes, potentially influencing cyclic AMP levels and serotonin signaling .
Pharmacokinetics
Its solubility in methanol suggests that it might have good bioavailability
Biochemical Analysis
Biochemical Properties
(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in Wittig olefination reactions where it introduces a 1,3-dioxolane moiety . This compound interacts with various enzymes and proteins, including those involved in histamine receptor binding and phosphodiesterase-4 inhibition . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby inhibiting or activating their functions . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of cellular pathways and processes, leading to the observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or receptors . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This compound has been shown to influence pathways related to energy metabolism, lipid synthesis, and inflammatory responses.
Transport and Distribution
Within cells and tissues, (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy in biochemical and cellular processes.
Subcellular Localization
The subcellular localization of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular pathways and processes.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKBPSRKLHANV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888675 | |
Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86608-70-0 | |
Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86608-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (2-(1,3-dioxolan-2-yl)ethyl)triphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086608700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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